molecular formula C20H34O B12339930 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol

2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol

Cat. No.: B12339930
M. Wt: 290.5 g/mol
InChI Key: ZJWQYSDAWSDJRA-SYUODKLASA-N
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Description

2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol is a complex organic compound characterized by a cyclotetradeca structure with multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol typically involves multiple steps, including the formation of the cyclotetradeca ring and the introduction of the hydroxyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclotetradeca ring through cyclization of linear precursors.

    Alkylation: Introduction of methyl groups at specific positions on the ring.

    Hydroxylation: Addition of the hydroxyl group to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.

Industry

In industry, it may find applications in the production of specialty chemicals, fragrances, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting membrane properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclotetradeca-3,7,11-trien-1-yl derivatives: Compounds with similar ring structures and double bonds.

    Trimethylcycloalkanes: Compounds with similar methyl group arrangements.

Uniqueness

The uniqueness of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2-[(1R,3Z,7Z,11Z)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol

InChI

InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3/b16-8-,17-12-,18-11-/t19-/m0/s1

InChI Key

ZJWQYSDAWSDJRA-SYUODKLASA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@@H](CC/C(=C\CC1)/C)C(C)(C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C

Origin of Product

United States

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